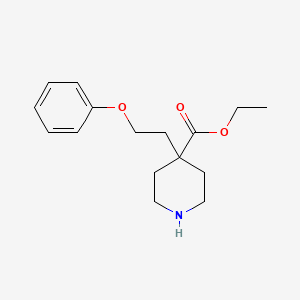
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide is a chemical compound that has shown promise in scientific research. It is a synthetic compound that has been developed through a complex synthesis method.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. The compound has been shown to have a high affinity for certain targets in the body, which makes it a promising drug candidate.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which can lead to a reduction in inflammation and pain. The compound has also been shown to have anti-cancer properties, which makes it a potential drug candidate for the treatment of various cancers.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that it can be easily synthesized in the lab. The compound is also stable and can be stored for long periods without degradation. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study the compound.
Future Directions
There are several future directions for the research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide. One direction is to study the compound's mechanism of action in more detail to better understand how it interacts with enzymes and receptors in the body. Another direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Finally, future research could focus on developing new synthesis methods for the compound to improve yield and purity.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research. It has been used in various studies to understand the mechanism of action of enzymes and receptors in the body and as a potential drug candidate for the treatment of various diseases. Although the mechanism of action is not fully understood, the compound has several advantages and limitations for lab experiments. Future research could focus on studying the compound's mechanism of action in more detail, investigating its potential as a drug candidate, and developing new synthesis methods to improve yield and purity.
Synthesis Methods
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide involves a series of steps that require the use of various reagents and solvents. The synthesis method has been optimized to yield a high purity product. The compound has been characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has been used in various scientific research studies. It has shown promise as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been used as a tool in biochemical and physiological studies to understand the mechanism of action of various enzymes and receptors.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-(4-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-22-15-6-4-13(5-7-15)17(9-2-3-10-17)16(19)18-14-8-11-23(20,21)12-14/h4-8,11,14H,2-3,9-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMPTIKKXFDVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3CS(=O)(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,2R*,6S*,7S*)-4-(4-cyclopentyl-2-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361213.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5361214.png)
![5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5361216.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361219.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5361250.png)
![6-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5361253.png)
![N-(1-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5361255.png)
![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5361256.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5361260.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361265.png)



![1-({1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5361304.png)